N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O3S/c12-7-4-5(8(13)20-7)10-15-16-11(19-10)14-9(17)6-2-1-3-18-6/h1-4H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMMHTGQEWJQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-Oxadiazol-2-yl]furan-2-carboxamide
Cyclization of Diacylhydrazide Precursors
The most common method involves the cyclodehydration of diacylhydrazides using phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA). The synthesis proceeds via three stages:
Synthesis of Furan-2-carboxylic Acid Hydrazide :
Furan-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield the hydrazide intermediate.Formation of Diacylhydrazide :
The hydrazide reacts with 2,5-dichlorothiophene-3-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA), to form the diacylhydrazide.Cyclization to 1,3,4-Oxadiazole :
The diacylhydrazide undergoes cyclization using POCl₃ at 80–90°C for 4–6 hours, yielding the target compound (Reaction Scheme 1).
Reaction Scheme 1
$$
\text{Furan-2-carboxylic acid hydrazide} + \text{2,5-Dichlorothiophene-3-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$
Optimization Parameters:
Alternative Route via Carbon Disulfide-Mediated Cyclization
A modified approach involves reacting furan-2-carboxylic acid hydrazide with carbon disulfide (CS₂) in alkaline medium, followed by alkylation with 2,5-dichlorothiophene-3-carbonyl chloride.
Formation of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thione :
Furan-2-carboxylic acid hydrazide reacts with CS₂ in ethanol containing potassium hydroxide (KOH) at reflux for 8 hours.Alkylation with 2,5-Dichlorothiophene-3-carbonyl Chloride :
The thione intermediate is treated with 2,5-dichlorothiophene-3-carbonyl chloride in dimethylformamide (DMF) at 60°C, followed by purification via recrystallization.
Reaction Scheme 2
$$
\text{Furan-2-carboxylic acid hydrazide} \xrightarrow{\text{CS}_2, \text{KOH}} \text{Oxadiazole-2-thione} \xrightarrow{\text{2,5-Dichlorothiophene-3-carbonyl chloride}} \text{Target Compound}
$$
Key Considerations:
Comparative Analysis of Synthetic Methods
The POCl₃ route offers higher efficiency and scalability, making it preferable for industrial applications. Conversely, the CS₂ method, while less efficient, avoids highly corrosive reagents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Reaction Optimization and Challenges
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorothiophene moiety in the compound enables substitution reactions at the chlorine positions. For example:
- Halogen replacement : The chlorine atoms at positions 2 and 5 of the thiophene ring can undergo nucleophilic displacement with amines or alkoxides under basic conditions. This reactivity is amplified in polar aprotic solvents like DMF or DMSO .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cl → NH₂ | NH₃/EtOH, 80°C | 2,5-Diamino-thiophene derivative | 65% | |
| Cl → OCH₃ | NaOMe/MeOH, reflux | Methoxy-substituted thiophene | 72% |
Electrophilic Aromatic Substitution
The electron-rich furan and thiophene rings participate in electrophilic reactions:
- Nitration : Nitric acid in sulfuric acid introduces nitro groups at the α-position of the furan ring .
- Sulfonation : Concentrated H₂SO₄ selectively sulfonates the thiophene ring at position 4 .
| Reaction | Reagents | Site of Substitution | Key Observation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Furan (C-5) | Increased polarity due to nitro group |
| Sulfonation | H₂SO₄, 50°C | Thiophene (C-4) | Enhanced solubility in polar solvents |
Hydrolysis and Condensation Reactions
The carboxamide group undergoes hydrolysis or condensation:
- Acid/Base Hydrolysis : Forms furan-2-carboxylic acid under HCl/NaOH .
- Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield imine derivatives .
Cross-Coupling Reactions
The thiophene and oxadiazole rings enable Pd-catalyzed couplings:
- Suzuki-Miyaura : Phenylboronic acid reacts with the dichlorothiophene group using Pd(PPh₃)₄ .
- Buchwald-Hartwig : Amination of the oxadiazole ring with aryl halides .
| Coupling Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted derivative | 85% |
| Buchwald | Pd₂(dba)₃, Xantphos | N-Aryl oxadiazole | 78% |
Cycloaddition and Ring-Opening Reactions
The 1,3,4-oxadiazole ring participates in:
- Diels-Alder Reactions : With dienophiles like maleic anhydride to form bicyclic adducts .
- Ring-Opening : Under strong bases (e.g., NaOH) to form hydrazide intermediates .
| Reaction | Conditions | Key Product | Biological Activity |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C | Fused bicyclic lactone | Antiviral potential |
| Ring-Opening | NaOH/EtOH | Furan-2-carbohydrazide | Antimicrobial agent |
Redox Reactions
- Reduction : NaBH₄ reduces the carboxamide to a primary amine .
- Oxidation : KMnO₄ oxidizes the thiophene ring to a sulfone .
Key Research Findings
- Anticancer Activity : Schiff base derivatives (via condensation) show IC₅₀ values of 3.69 μM against MCF-7 cells .
- Antimicrobial Efficacy : Hydrolyzed hydrazide intermediates inhibit E. coli with MIC = 12.5 μg/mL .
- Electronic Effects : Electron-withdrawing Cl groups on thiophene increase electrophilic substitution rates by 40% compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: The compound can affect various cellular pathways, such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Physical Properties
The compound’s structural uniqueness lies in its dichlorothiophene and furan-carboxamide substituents. Comparisons with analogs from the evidence reveal key differences (Table 1):
Table 1: Structural and Physical Comparison
Key Observations:
- Substituent Diversity: The target compound’s dichlorothiophene group distinguishes it from phenyl (a5), thiazole (7c), and indole (8t) substituents.
- Molecular Weight : The target compound (332.1 g/mol) is lighter than most analogs (e.g., 375–448.5 g/mol), suggesting improved solubility or bioavailability .
- Synthetic Accessibility : While a5 was synthesized in 70–89% yields , the target compound’s synthesis efficiency remains unverified but could benefit from similar oxadiazole-forming protocols.
Antifungal Activity :
Enzyme Inhibition :
- Compounds 8t–8w () showed α-glucosidase and butyrylcholinesterase (BChE) inhibition, linked to their indole and sulfanyl groups . The dichlorothiophene in the target compound might similarly interact with enzyme active sites, though its electron-withdrawing nature could modulate binding affinity.
Insecticidal Potential:
Electronic and Steric Effects
- Dichlorothiophene vs. This contrasts with the electron-rich phenyl (a5) or thiazole (7c) groups .
- Furan-Carboxamide vs. Benzamide : The furan ring’s smaller size and oxygen atom may reduce steric hindrance compared to bulkier benzamide groups (e.g., LMM5 in ), favoring target engagement in constrained environments .
Biological Activity
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure
The compound features a furan ring substituted with an oxadiazole moiety and a dichlorothiophene group. Its molecular formula can be represented as CHClNO, where specific values for , , , , and depend on the exact structure.
Antioxidant Activity
Research indicates that oxadiazole derivatives possess notable antioxidant properties. For instance, studies have shown that similar compounds demonstrate significant free radical scavenging abilities and reducing power, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
This compound has been evaluated for its anticancer effects. In vitro studies have indicated that this compound may induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of apoptotic signaling pathways and inhibition of tumor cell proliferation .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Studies have highlighted its effectiveness against cholinesterases and glucosidases, which are crucial in metabolic pathways and neurotransmission. Inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes and Alzheimer's disease .
Antifungal Activity
The compound's structural analogs have been tested for antifungal activity against various fungal strains. Results suggest that these compounds exhibit considerable fungicidal properties, particularly against pathogens like Phytophthora infestans, indicating potential agricultural applications .
Study 1: Antioxidant and Anticancer Evaluation
A recent study investigated the antioxidant capabilities of a related oxadiazole derivative. The compound was tested against pancreatic cancer cell lines (PANC-1). Results indicated strong anticancer activity, with significant induction of apoptosis observed through flow cytometry analysis .
| Parameter | Result |
|---|---|
| IC50 (PANC-1) | 15 µM |
| Apoptosis Induction | 70% at 20 µM |
| Antioxidant Activity | CUPRAC assay: 85% inhibition |
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition properties of this compound. The results demonstrated significant inhibition of glucosidase with an IC50 value of 22 µM, suggesting its potential utility in managing diabetes .
| Enzyme | IC50 (µM) |
|---|---|
| Cholinesterase | 30 |
| Glucosidase | 22 |
| Tyrosinase | 18 |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the compound's ability to neutralize ROS.
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells may occur through mitochondrial pathways involving cytochrome c release and caspase activation.
- Enzyme Binding : The structural features allow for effective binding to active sites of target enzymes, leading to inhibition.
Q & A
Q. What are the optimal synthetic routes for preparing N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of a thiophene precursor with a furan carboxamide group. Key steps include:
- Oxadiazole ring formation : Use dehydrating agents (e.g., POCl₃) under reflux for 6–8 hours to cyclize thiosemicarbazide intermediates .
- Introduction of dichlorothiophene : Electrophilic substitution at the thiophene ring using Cl₂ gas or chlorinating agents (e.g., NCS) at 0–5°C to avoid over-chlorination .
- Amide coupling : Activate the furan-2-carboxylic acid with EDCI/HOBt, followed by reaction with the oxadiazole-amine intermediate in dry DMF at room temperature .
Optimize yields (>70%) by monitoring reaction progress via TLC and HPLC.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and confirming purity?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.3–8.5 ppm for protons) and dichlorothiophene (δ 6.7–7.1 ppm). 2D NMR (HSQC, HMBC) resolves connectivity .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 min indicates purity >95% .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 384.1 (calculated for C₁₁H₇Cl₂N₃O₃S) .
Q. What in vitro biological assays are commonly used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for α-glucosidase or butyrylcholinesterase (BChE) inhibition (IC₅₀ determination using p-nitrophenyl substrates) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin controls .
Advanced Research Questions
Q. How can structural modifications enhance solubility or target specificity without compromising bioactivity?
- Methodological Answer :
- Solubility : Replace the dichlorothiophene with a trifluoromethyl group (CF₃) to increase hydrophilicity; verify via LogP calculations (e.g., ChemAxon) .
- Target specificity : Introduce a sulfonamide group at the furan ring to enhance hydrogen bonding with enzyme active sites (e.g., BChE), validated via molecular docking (AutoDock Vina) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the oxadiazole ring .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism of the oxadiazole ring .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. If N-dechlorination occurs, stabilize with methyl substituents .
- Formulation optimization : Use nanoemulsions or liposomes to improve tissue penetration, monitored via fluorescence imaging in tumor-bearing mice .
Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate interactions with BChE (PDB: 1P0I) for 100 ns to identify key residues (e.g., Ser198, His438) involved in binding .
- QSAR modeling : Use Gaussian-derived descriptors (HOMO/LUMO, dipole moment) and partial least squares (PLS) regression to correlate electronegativity with IC₅₀ values .
- Crystallography : Co-crystallize the compound with target proteins (e.g., urease) to resolve halogen-bonding interactions (Cl···N distances ~3.2 Å) .
Q. How do environmental factors (pH, temperature) affect the stability of this compound during storage?
- Methodological Answer :
- pH stability : Conduct stress testing in buffers (pH 1–13) at 37°C for 24 hours. HPLC analysis shows degradation >10% at pH <2 (oxadiazole ring hydrolysis) .
- Thermal stability : Store lyophilized powder at -20°C under argon; DSC/TGA reveals decomposition onset at 180°C .
- Light sensitivity : Use amber vials to prevent photodegradation; UV-vis spectroscopy detects λmax shifts after 48-hour exposure to UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
